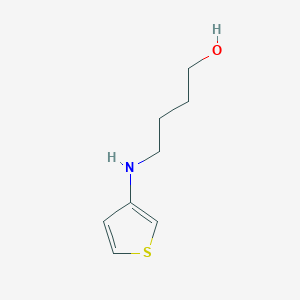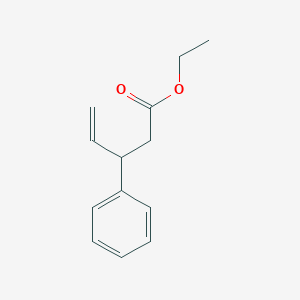
Ethyl 3-phenyl-4-pentenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-phenyl-4-pentenoate is an organic compound with the molecular formula C13H16O2. It is an ester derived from 3-phenyl-4-pentenoic acid and ethanol. This compound is known for its unique structure, which includes a phenyl group attached to a pentenoate chain. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-phenyl-4-pentenoate can be synthesized through several methods. One common method involves the esterification of 3-phenyl-4-pentenoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-phenyl-4-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: 3-phenyl-4-pentenoic acid or 3-phenyl-4-pentanone.
Reduction: 3-phenyl-4-pentanol or 3-phenylpentane.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Ethyl 3-phenyl-4-pentenoate has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
Ethyl 3-phenyl-4-pentenoate can be compared with other esters such as ethyl acetate and ethyl benzoate:
Ethyl Acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Ethyl Benzoate: Contains a benzene ring like this compound but lacks the pentenoate chain, used in perfumes and flavorings.
Uniqueness: this compound’s unique structure, combining a phenyl group with a pentenoate chain, makes it a versatile compound in organic synthesis and research applications.
Comparación Con Compuestos Similares
- Ethyl acetate
- Ethyl benzoate
- Methyl butyrate
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
ethyl 3-phenylpent-4-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3 |
Clave InChI |
SNMOKXQMVVHRQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




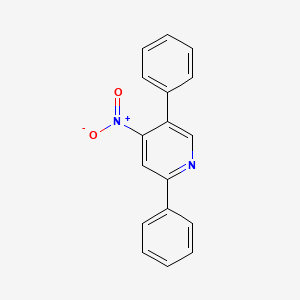

![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)
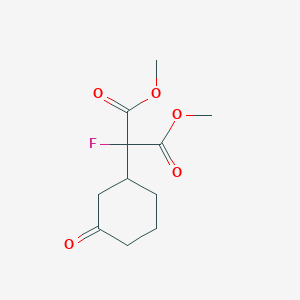
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
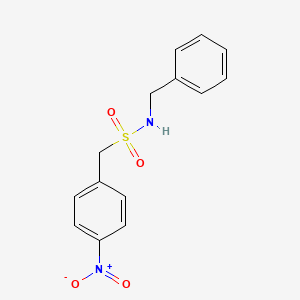
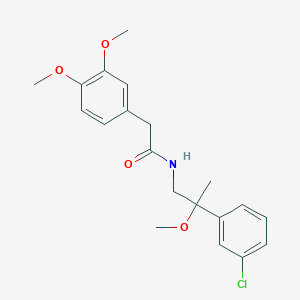
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
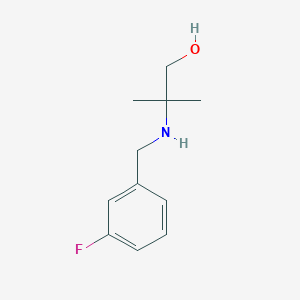
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
